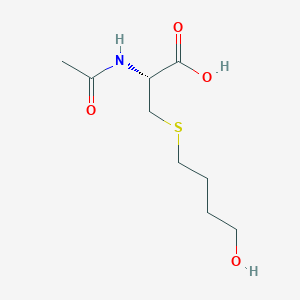

N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine

Descripción general

Descripción

N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine (NHPLC) is an important molecule in the field of biochemistry and physiology. It is a derivative of the amino acid cysteine and is used in many scientific research applications. It is also known as N-acetyl-S-3-hydroxypropyl-1-methyl-L-cysteine, NHPLC, and N-acetyl-S-3-hydroxypropyl-1-methylcysteine. NHPLC has many biochemical and physiological effects that make it a useful tool for researchers.

Aplicaciones Científicas De Investigación

Metabolic Pathway Understanding

N-acetyl-S-(3-hydroxypropyl)-l-cysteine is involved in the metabolic pathways of various compounds. For instance, it has been identified as a metabolite formed from 1-bromopropane in rats, demonstrating its role in the metabolism of halogenated compounds (Barnsley, 1966). Additionally, it is a metabolite from the reactions of protected amino acids with enantiomeric methyloxiranes, shedding light on the reactions between amino acids and oxiranes (Ellis, Golding & Watson, 1985).

Biosynthesis from Various Compounds

This compound also emerges in the biosynthesis of mercapturic acids from substances like allyl alcohol, allyl esters, and acrolein. Its presence in the urine of rats exposed to these compounds indicates its role in detoxification and biotransformation processes (Kaye, 1973).

Clinical Applications

While not directly involving N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine, research on N-acetylcysteine, a related compound, highlights its clinical applications in areas like chronic obstructive pulmonary disease, contrast-induced kidney damage, and infertility in polycystic ovary syndrome (Millea, 2009). These applications may provide insights into potential research directions for this compound.

Chemistry and Synthetic Applications

In synthetic chemistry, derivatives of N-acetyl-S-(3-hydroxypropyl)-l-cysteine have been prepared and utilized in various reactions, demonstrating its versatility in chemical synthesis (Sabutskii, Polonik, Denisenko & Dmitrenok, 2014).

Environmental and Toxicological Studies

Its involvement in environmental and toxicological studies is also significant. For instance, studies on the oxidative metabolism of halogenated compounds in rats have identified N-acetyl-S-(3-hydroxypropyl)-l-cysteine as a key metabolite, contributing to our understanding of environmental toxicology (Jones & Walsh, 1979).

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-(4-hydroxybutylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h8,11H,2-6H2,1H3,(H,10,12)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRFRIVIYPFULZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

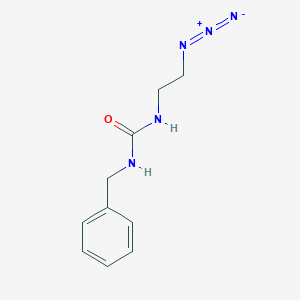

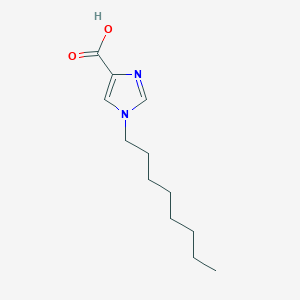

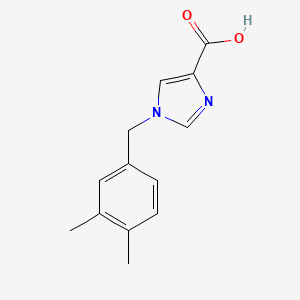

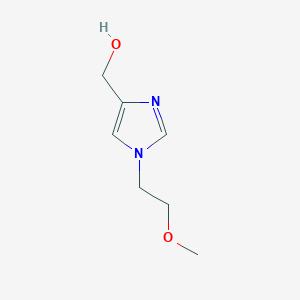

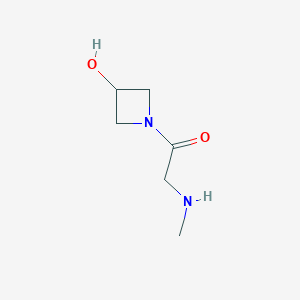

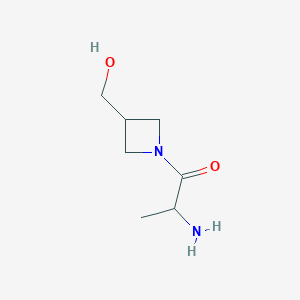

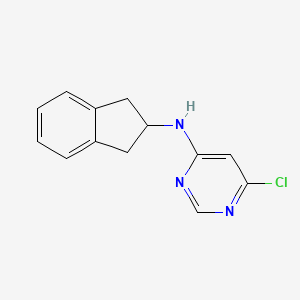

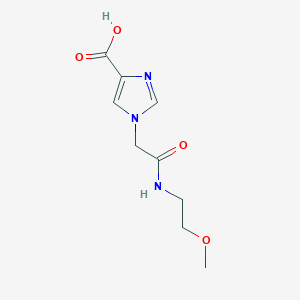

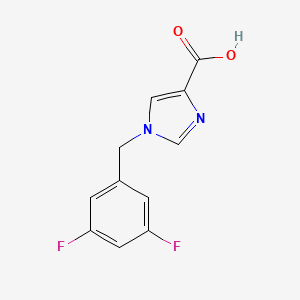

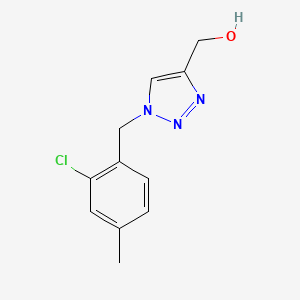

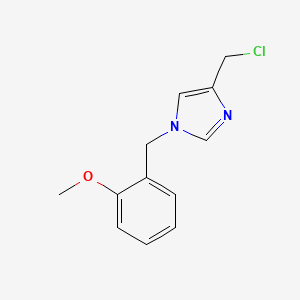

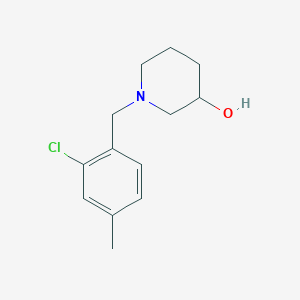

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.